Cinnamylamine hydrochloride

Description

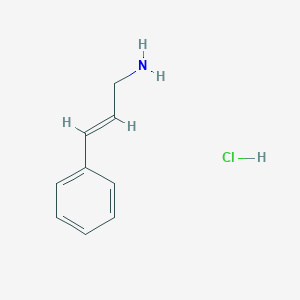

Cinnamylamine hydrochloride (CAS 17480-08-9) is an organic compound with the chemical formula C₉H₁₂ClN and a molecular weight of 169.65 g/mol. Structurally, it is the hydrochloride salt of (E)-3-phenylprop-2-en-1-amine, featuring a trans-cinnamyl group (a phenyl ring connected to a propenyl chain) and a protonated amine . This compound is industrially significant, often used as a building block in organic synthesis and enzyme-catalyzed reactions, such as the production of chiral amines via transaminase-mediated processes .

Properties

IUPAC Name |

(E)-3-phenylprop-2-en-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-8-4-7-9-5-2-1-3-6-9;/h1-7H,8,10H2;1H/b7-4+; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHJVYCBQGSIGEG-KQGICBIGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5586-89-0, 17480-08-9 | |

| Record name | Cinnamylamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005586890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinnamylamine hydrochloride, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017480089 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (2E)-3-phenylprop-2-en-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CINNAMYLAMINE HYDROCHLORIDE, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/18K2HTU6KP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinnamylamine hydrochloride can be synthesized through various chemical methods. One common method involves the conversion of cinnamaldehyde to cinnamylamine using ω-aminotransferase from Chromobacterium violaceum. This enzyme demonstrates high activity in converting cinnamaldehyde to cinnamylamine . Another method involves the reduction of cinnamic acid to cinnamaldehyde using carboxylic acid reductase from Neurospora crassa and phosphopantetheinyl transferase from Escherichia coli .

Industrial Production Methods: In industrial settings, this compound is primarily produced through chemical synthesis. The process involves a series of chemical reactions starting from compounds such as cinnamaldehyde, cinnamyl alcohol, or cinnamonitrile as precursors. The chemical synthesis process is relatively mature and has a high conversion rate .

Chemical Reactions Analysis

Types of Reactions: Cinnamylamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Cinnamylamine can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles under specific conditions.

Major Products Formed: The major products formed from these reactions include cinnamyl alcohol, cinnamaldehyde, and various substituted cinnamylamine derivatives .

Scientific Research Applications

Medicinal Chemistry

Cinnamylamine hydrochloride plays a significant role in medicinal chemistry due to its potential pharmacological effects.

- Neuroprotective Properties : Research indicates that it may offer neuroprotective benefits in conditions like Alzheimer's and Parkinson's diseases. Its ability to influence neurotransmitter systems positions it as a candidate for further pharmacological exploration .

- Antibacterial Activity : Studies have demonstrated that this compound exhibits promising antibacterial properties against various strains, including those resistant to conventional antibiotics. This makes it a potential candidate for developing new antimicrobial agents amidst rising antibiotic resistance .

- Antiviral and Anticancer Activities : Preliminary studies suggest that derivatives of cinnamylamine may possess antiviral and anticancer properties, warranting further investigation into their therapeutic potential .

Synthetic Biology

Recent advancements in synthetic biology have highlighted the utility of this compound as a precursor in biosynthetic pathways.

- Biosynthesis : A notable study successfully engineered E. coli to produce cinnamylamine from cinnamic acid using a combinatorial metabolic engineering strategy. This approach not only demonstrated the feasibility of microbial production but also emphasized the environmental advantages over traditional synthetic methods .

- Applications in Drug Design : The compound's interactions with various receptors and enzymes make it valuable in drug design efforts. Understanding these interactions can lead to the development of novel therapeutic agents based on cinnamylamine derivatives .

Antimicrobial Research

This compound's antimicrobial properties have sparked interest in its application as an alternative treatment option.

- Mechanisms of Action : The specific mechanisms by which cinnamylamine exerts its antibacterial effects are still under investigation. However, its structural similarity to known antimicrobial agents suggests potential pathways for action against bacterial cell membranes or metabolic processes .

Data Table: Comparative Analysis of this compound Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Neuroprotection | Potential benefits in neurodegenerative diseases | Influences neurotransmitter systems |

| Antibacterial Activity | Efficacy against resistant bacterial strains | Promising results in combating antibiotic resistance |

| Antiviral Activity | Potential antiviral properties | Requires further investigation |

| Anticancer Research | Possible anticancer effects through derivatives | Early-stage studies show promise |

| Synthetic Biology | Production via engineered microorganisms | Environmentally friendly biosynthesis achieved |

Case Study 1: Neuroprotective Effects

A study investigated the neuroprotective effects of this compound on neuronal cells exposed to oxidative stress. Results indicated a significant reduction in cell death, suggesting its potential use in neurodegenerative therapies.

Case Study 2: Antimicrobial Efficacy

In vitro tests conducted on various bacterial strains revealed that this compound inhibited growth rates significantly compared to control groups, showcasing its potential as a novel antibiotic agent.

Mechanism of Action

The mechanism of action of cinnamylamine hydrochloride involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-κB pathway and modulate pro-inflammatory mediators. Additionally, it disrupts bacterial cells and induces apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogues

Aromatic Amines

Key Differences :

- Cinnamylamine HCl has a propenyl spacer between the phenyl ring and amine, enhancing conjugation and reactivity compared to benzylamine HCl.

- Vanillylamine HCl contains polar substituents (methoxy, hydroxyl), increasing solubility in polar solvents compared to cinnamylamine .

Aliphatic and Cyclic Amines

Key Differences :

- Mecamylamine HCl’s bicyclic structure confers rigidity and selectivity for nicotinic receptors, unlike cinnamylamine’s linear structure .

- Allylamine HCl lacks aromaticity, making it more reactive in radical polymerizations compared to cinnamylamine .

Pharmacologically Active Analogues

Key Differences :

- Dopamine HCl’s catechol structure enables neurotransmitter activity, while cinnamylamine lacks bioactivity in this context .

- Tapentadol HCl’s complex structure includes a fused ring system, unlike cinnamylamine’s simple propenyl chain .

Physicochemical Properties

Insights :

Biological Activity

Cinnamylamine hydrochloride is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by case studies and research findings.

Chemical Structure and Properties

This compound is derived from cinnamaldehyde and ammonia, resulting in an amine with the chemical formula CHClN. The hydrochloride salt form enhances its solubility in water, facilitating various biological applications.

Biological Activities

-

Neuroprotective Properties

- Research indicates that this compound may exhibit neuroprotective effects, potentially beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Studies suggest it may modulate neurotransmitter systems, particularly influencing serotonin and dopamine pathways.

-

Antibacterial Activity

- This compound has demonstrated promising antibacterial activity against various bacterial strains, including those resistant to conventional antibiotics. This property positions it as a candidate for developing new antimicrobial agents amidst rising antibiotic resistance.

-

Anticancer Potential

- Preliminary studies indicate that cinnamylamine derivatives may possess anticancer properties. These compounds have been evaluated for their ability to inhibit cancer cell proliferation, although further research is required to elucidate their mechanisms of action.

Case Studies

- A study highlighted the neuroprotective effects of this compound in a mouse model of Alzheimer's disease. The compound was shown to improve cognitive function and reduce amyloid plaque formation, suggesting its potential as a therapeutic agent in neurodegenerative disorders.

- Another investigation focused on the antibacterial properties of this compound, where it exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA). The study concluded that this compound could serve as a lead for developing new antibiotics.

- Neurotransmitter Modulation : this compound appears to affect neurotransmitter levels, potentially enhancing synaptic plasticity and cognitive function.

- Antimicrobial Mechanism : The antibacterial action may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival.

Data Tables

| Activity | Effect | References |

|---|---|---|

| Neuroprotection | Cognitive improvement in Alzheimer's model | |

| Antibacterial | Activity against MRSA | |

| Anticancer | Inhibition of cancer cell proliferation |

Q & A

Q. What are the recommended synthetic routes for cinnamylamine hydrochloride in academic research?

this compound can be synthesized via reductive amination of cinnamaldehyde using ammonium acetate and sodium cyanoborohydride, followed by HCl treatment to form the hydrochloride salt . Methodological optimization includes controlling reaction pH (3.0–5.0) and temperature (20–25°C) to avoid side products like Schiff bases. Post-synthesis, purification via recrystallization in ethanol/water mixtures (1:3 v/v) ensures ≥95% purity. Confirmatory techniques include NMR (¹H, ¹³C) and FTIR for structural validation .

Q. Which analytical techniques are most reliable for assessing this compound purity?

High-performance liquid chromatography (HPLC) with a C18 column (mobile phase: 0.1% trifluoroacetic acid in acetonitrile/water, 60:40 v/v) is standard for purity analysis (detection at 254 nm; retention time ~6.2 min) . Complementary methods include UV-Vis spectrophotometry (λmax = 280 nm, ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) and mass spectrometry (ESI+, m/z 154.1 [M+H]⁺ for the free base) . Differential scanning calorimetry (DSC) can identify polymorphic impurities by analyzing melting transitions (expected peak: 215–220°C) .

Q. How should researchers handle and store this compound to ensure stability?

Store the compound in airtight, light-resistant containers at –20°C to prevent hygroscopic degradation. For short-term use (≤1 month), aqueous solutions (pH 4.0–6.0) are stable at 4°C. Avoid freeze-thaw cycles, which induce crystallization variability. Monitor degradation via periodic HPLC analysis (e.g., new peaks at 3.8 min indicate hydrolyzed by-products) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solubility (up to 50 mg/mL at 25°C). For organic compatibility, dimethyl sulfoxide (DMSO) at ≤1% v/v prevents precipitation. Pre-warm solutions to 37°C and centrifuge (10,000 × g, 5 min) to remove undissolved particulates .

Q. How can researchers validate the identity of this compound using spectroscopic methods?

¹H NMR (D₂O, 400 MHz): δ 7.4–7.2 (m, 5H, aromatic), 6.5 (d, J = 16 Hz, 1H, CH=CH), 4.1 (t, J = 6 Hz, 2H, NH₂-CH₂), 3.3 (s, 3H, NH₃⁺). FTIR (KBr): 3200–2800 cm⁻¹ (N-H stretch), 1630 cm⁻¹ (C=C), 1540 cm⁻¹ (NH₃⁺ bend). Cross-validate with elemental analysis (theoretical: C 61.3%, H 6.7%, N 7.1%) .

Advanced Research Questions

Q. How can reaction conditions be optimized to suppress by-product formation during this compound synthesis?

Kinetic control via dropwise addition of NaBH₃CN over 1 hour minimizes over-reduction to cinnamyl alcohol. Maintain a strict pH range (4.5–5.0) using citrate buffer to avoid imine intermediates. Post-reaction, extract unreacted cinnamaldehyde with dichloromethane (3 × 20 mL) before acidification. Monitor by-product profiles using LC-MS (e.g., m/z 136.1 for cinnamyl alcohol) .

Q. What experimental designs resolve contradictions in reported stability data under oxidative conditions?

Conduct accelerated stability studies at 40°C/75% RH for 6 months with O₂ headspace. Compare degradation rates using Arrhenius modeling (Eₐ calculation) and identify oxidation products (e.g., cinnamic acid via LC-MS). Apply QbD principles: vary pH (2.0–8.0), light exposure (ICH Q1B), and chelating agents (EDTA) to isolate degradation pathways .

Q. Which strategies mitigate batch-to-batch variability in this compound crystallization?

Implement seeded cooling crystallization: dissolve crude product in hot ethanol (70°C), add 1% w/w seed crystals, and cool at 0.5°C/min to 5°C. Use inline PAT tools (FBRM, ATR-FTIR) to monitor particle size distribution (target: 50–100 µm). For polymorph control, select anti-solvents like n-hexane (1:2 v/v) to favor the thermodynamically stable Form I .

Q. How can researchers differentiate this compound from its structural analogs in complex matrices?

Develop a UPLC-MS/MS method with a HILIC column (2.1 × 100 mm, 1.7 µm) and gradient elution (5–95% acetonitrile in 10 min). Use MRM transitions: m/z 154.1 → 136.1 (quantifier) and 154.1 → 91.0 (qualifier). Validate specificity against analogs (e.g., tranylcypromine: m/z 164.1 → 119.1) with ≤0.1% cross-reactivity .

Q. What computational tools predict the solubility and bioavailability of this compound derivatives?

Apply COSMO-RS simulations to calculate logP (experimental: 1.8) and solubility parameters. Dock derivatives into homology models of amine transporters (e.g., SLC6A2) using AutoDock Vina. Validate predictions with in vitro Caco-2 permeability assays (Papp > 1 × 10⁻⁶ cm/s indicates high absorption). Adjust substituents (e.g., –OCH₃ at para-position) to enhance BBB penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.